4-Amino-3-oxobutanoic acid

Stereoselective synthesis Biocatalysis Chiral building blocks

4-Amino-3-oxobutanoic acid (CAS 33884-84-3) features a β-keto group essential for stereoselective reduction to (R)-4-amino-3-hydroxybutanoate, a key chiral intermediate for HIV protease inhibitors and (R)-GABOB. Its dual amine/ketone functionality enables downstream transformations impossible with 3-oxobutanoate or GABOB analogs. Exact-specification procurement ensures synthetic fidelity and stereochemical outcomes.

Molecular Formula C4H7NO3
Molecular Weight 117.1 g/mol
CAS No. 33884-84-3
Cat. No. B1623144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-oxobutanoic acid
CAS33884-84-3
Molecular FormulaC4H7NO3
Molecular Weight117.1 g/mol
Structural Identifiers
SMILESC(C(=O)CN)C(=O)O
InChIInChI=1S/C4H7NO3/c5-2-3(6)1-4(7)8/h1-2,5H2,(H,7,8)
InChIKeyYCSUSNVQZDYEKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-oxobutanoic Acid (CAS 33884-84-3) Procurement Guide: Technical Specifications, Synthesis & Comparative Differentiation


4-Amino-3-oxobutanoic acid (CAS 33884-84-3), also known as γ-aminoacetoacetic acid, is a gamma-amino acid derivative with the molecular formula C4H7NO3 and a molecular weight of 117.10 g/mol [1]. It is characterized by three key functional groups: a primary amine (-NH2), a ketone (=O), and a carboxylic acid (-COOH), which collectively define its reactivity and utility [2]. The compound serves as a critical intermediate in the synthesis of various pharmaceuticals, including HIV protease inhibitors, and is used as a building block in organic synthesis [3].

Why 4-Amino-3-oxobutanoic Acid Cannot Be Replaced by Generic 3-Oxobutanoates or 4-Aminobutyrates in Regulated Synthesis


4-Amino-3-oxobutanoic acid occupies a unique chemical space that is not readily substituted by closely related compounds such as 3-oxobutanoic acid (acetoacetate), 4-amino-3-hydroxybutanoic acid (GABOB), or other 4-amino-3-alkylbutanoic acids. Its specific combination of a primary amine at the gamma position and a β-keto group provides distinct reactivity profiles in key synthetic transformations [1]. For instance, the β-keto functionality enables its use as a precursor in stereoselective reductions to produce chiral 4-amino-3-hydroxybutanoates, which are essential for biologically active compounds like sperabillin C and (R)-GABOB . In contrast, simple 3-oxobutanoic acid lacks the gamma-amino group necessary for downstream functionalization, while GABOB lacks the reactive ketone required for reductive amination or other carbonyl chemistry [2]. Furthermore, the 4-amino-3-oxobutanoic acid core is a key intermediate in the synthesis of HIV protease inhibitors, a role that cannot be fulfilled by other 3-oxobutanoate derivatives due to specific structural requirements of the final pharmacophore [3]. Generic substitution would therefore compromise synthetic efficiency, stereochemical fidelity, or biological activity, making exact-specification procurement essential for research and industrial applications.

Quantitative Differentiation of 4-Amino-3-oxobutanoic Acid: Head-to-Head Comparisons with Closest Analogs


Stereoselective Reduction to (R)-4-Amino-3-hydroxybutanoate vs. 3-Oxobutanoate

Baker's yeast reduction of N-protected methyl 4-amino-3-oxobutanoate (7a,b) proceeds with high stereoselectivity to afford exclusively the (R)-hydroxy ester (8a,b), whereas reduction of the parent 3-oxobutanoate (methyl acetoacetate) under similar conditions yields a mixture of enantiomers or lower enantiomeric excess . This demonstrates the critical role of the gamma-amino group in directing the stereochemical outcome of enzymatic reduction. The resulting (R)-4-amino-3-hydroxybutanoate is a direct precursor to biologically active (R)-GABOB and sperabillin C, highlighting the compound's unique utility in asymmetric synthesis.

Stereoselective synthesis Biocatalysis Chiral building blocks

Structural Prerequisite for HIV Protease Inhibitor Synthesis vs. 4-Amino-3-alkylbutanoic Acids

The 4-amino-3-oxobutanoic acid scaffold is a direct precursor to the 3-amino-2-oxo-1-halogenopropane derivatives used in the synthesis of HIV protease inhibitors [1]. This specific transformation requires the β-keto group adjacent to the gamma-amino functionality. In contrast, 4-amino-3-alkylbutanoic acids (e.g., 4-amino-3-methylbutanoic acid) cannot undergo the same halogenation and dehydrohalogenation sequence due to the absence of the activating keto group [2]. Patents explicitly disclose 4-amino-3-oxobutanoic acid esters as essential intermediates in the manufacture of these antiviral agents [3].

Antiviral drug synthesis HIV protease inhibitors Pharmaceutical intermediates

Physicochemical Properties Differentiating 4-Amino-3-oxobutanoic Acid from 4-Amino-3-hydroxybutanoic Acid (GABOB)

4-Amino-3-oxobutanoic acid possesses a β-keto group, which imparts different physicochemical properties compared to its reduced counterpart, 4-amino-3-hydroxybutanoic acid (GABOB). The computed partition coefficient (XLogP3-AA) for 4-amino-3-oxobutanoic acid is -3.5, indicating higher hydrophilicity than GABOB (XLogP3-AA: -2.9) [1][2]. Additionally, the keto form exhibits a distinct reactivity profile, enabling condensation reactions, Schiff base formation, and reductive amination, which are not possible with the hydroxy analog [3]. This difference in reactivity and hydrophilicity can influence both synthetic utility and potential biological interactions, making the two compounds non-interchangeable in research contexts.

Physicochemical characterization Drug design Reactivity

Molecular Weight and Functional Group Analysis vs. 3-Oxobutanoic Acid

The molecular weight of 4-amino-3-oxobutanoic acid (117.10 g/mol) is significantly higher than that of 3-oxobutanoic acid (acetoacetic acid, 102.09 g/mol) due to the substitution of a hydrogen with an amino group [1][2]. This weight difference (15.01 g/mol) corresponds to the addition of an -NH2 group. More importantly, the presence of the primary amine provides a handle for further functionalization (e.g., amide bond formation, reductive alkylation) that is absent in 3-oxobutanoic acid, which only offers the ketone and carboxylic acid for derivatization [3]. This expanded synthetic versatility justifies the use of 4-amino-3-oxobutanoic acid in applications requiring a trifunctional scaffold.

Molecular properties Synthetic building blocks Quality control

Validated Application Scenarios for 4-Amino-3-oxobutanoic Acid Based on Quantitative Evidence


Synthesis of (R)-4-Amino-3-hydroxybutanoate (R-GABOB) via Stereoselective Baker's Yeast Reduction

N-Protected methyl 4-amino-3-oxobutanoates undergo highly stereoselective reduction by baker's yeast to yield exclusively the (R)-enantiomer of the corresponding hydroxy ester . This method is preferred over chemical reduction routes that may yield racemic mixtures or lower enantiomeric excess. The resulting (R)-4-amino-3-hydroxybutanoate is a key intermediate for the synthesis of (R)-GABOB and sperabillin C . Researchers focused on asymmetric synthesis should prioritize 4-amino-3-oxobutanoic acid derivatives for this transformation.

Intermediate in the Manufacture of HIV Protease Inhibitors

4-Amino-3-oxobutanoic acid esters are explicitly disclosed as intermediates in the patented production of 3-amino-2-oxo-1-halogenopropane derivatives, which are crucial for the synthesis of HIV protease inhibitors [1]. The β-keto group is essential for the halogenation and subsequent elimination steps that generate the required α,β-unsaturated ketone pharmacophore. Alternative 4-amino-3-alkylbutanoic acids lack this reactivity and cannot be used in this synthetic route.

Asymmetric Synthesis of γ-Amino-β-hydroxybutyric Acid (GABOB) Derivatives

The reduction of 4-amino-3-oxobutanoate provides a stereocontrolled entry to (R)-GABOB, a compound with reported central nervous system activity [2]. The ability to reliably produce enantiopure (R)-GABOB from 4-amino-3-oxobutanoic acid precursors is a distinct advantage over synthetic approaches starting from other 3-oxo acids or using direct hydroxylation of 4-aminobutanoic acid, which often suffer from poor stereoselectivity or lower yields [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-3-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.